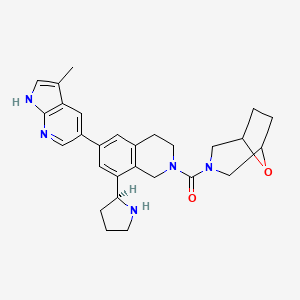
Hpk1-IN-41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 41 (Hpk1-IN-41) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is an intracellular protein kinase that negatively regulates T cell signaling and proliferation. By inhibiting hematopoietic progenitor kinase 1, this compound enhances T cell activation and cytokine production, making it a promising candidate for immuno-oncology therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-41 involves multiple steps, including the formation of a fused ring substituted six-membered heterocyclic compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Hpk1-IN-41 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Applications De Recherche Scientifique
Hpk1-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Investigated for its effects on T cell activation and cytokine production.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing anti-tumor immune responses.
Industry: Utilized in the development of new immuno-oncology drugs and therapies
Mécanisme D'action
Hpk1-IN-41 exerts its effects by inhibiting the activity of hematopoietic progenitor kinase 1. Upon T cell receptor activation, hematopoietic progenitor kinase 1 phosphorylates the adaptor protein SLP76, recruiting the negative regulator 14-3-3 and targeting components of the T cell receptor signaling complex for degradation. By inhibiting hematopoietic progenitor kinase 1, this compound prevents this negative regulation, leading to enhanced T cell activation and cytokine production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 1: A highly potent inhibitor of hematopoietic progenitor kinase 1 with similar effects on T cell activation.
Compound K: Another selective hematopoietic progenitor kinase 1 inhibitor with promising anti-tumor efficacy.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with immune modulatory activity.
Uniqueness of Hpk1-IN-41
This compound stands out due to its high potency and selectivity in inhibiting hematopoietic progenitor kinase 1. It has demonstrated significant efficacy in enhancing T cell activation and cytokine production, making it a valuable tool for immuno-oncology research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H33N5O2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
[6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-8-[(2S)-pyrrolidin-2-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C28H33N5O2/c1-17-12-30-27-23(17)11-20(13-31-27)19-9-18-6-8-32(16-25(18)24(10-19)26-3-2-7-29-26)28(34)33-14-21-4-5-22(15-33)35-21/h9-13,21-22,26,29H,2-8,14-16H2,1H3,(H,30,31)/t21?,22?,26-/m0/s1 |
Clé InChI |
XZWXPIVFXBEBHR-LUFKIMSYSA-N |
SMILES isomérique |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)[C@@H]7CCCN7 |
SMILES canonique |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)C7CCCN7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


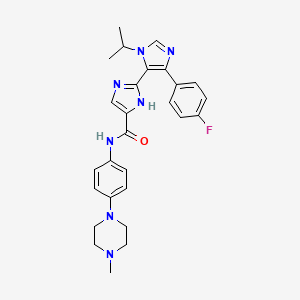
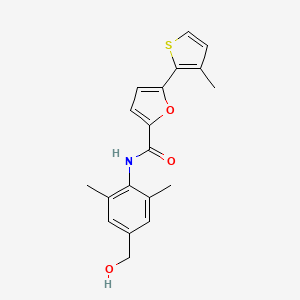
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
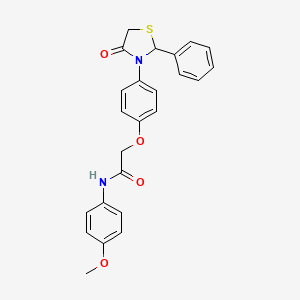
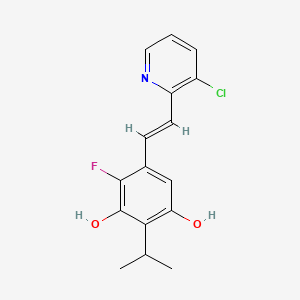
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
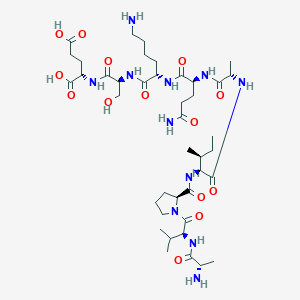
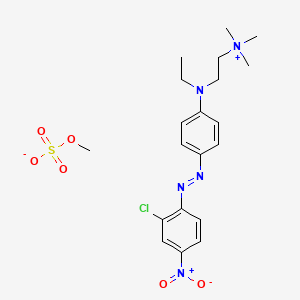
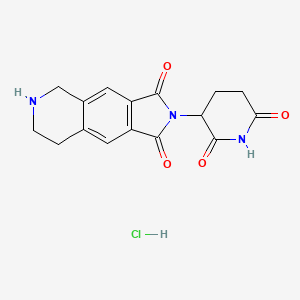
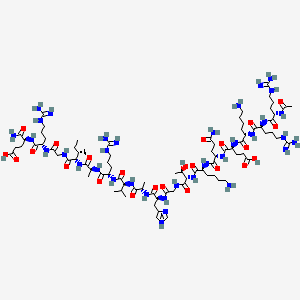
![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
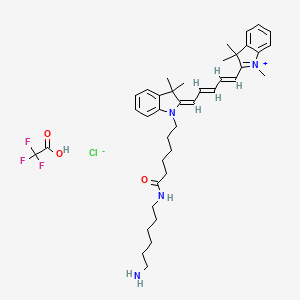
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
